molecular formula C13H15FO3 B1326017 Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate CAS No. 898758-99-1

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate

Cat. No.: B1326017
CAS No.: 898758-99-1
M. Wt: 238.25 g/mol
InChI Key: XZFPUGAUCASSCG-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is a γ-keto ester featuring a phenyl ring substituted with a methyl group at the ortho position and a fluorine atom at the meta position. The 2-methyl-5-fluoro substitution pattern distinguishes it from analogs, influencing its physicochemical properties, reactivity, and biological interactions .

Properties

IUPAC Name

ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)7-6-12(15)11-8-10(14)5-4-9(11)2/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFPUGAUCASSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645845
Record name Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-99-1
Record name Ethyl 4-(5-fluoro-2-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate typically involves the esterification of 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-(2-methyl-5-fluorophenyl)-4-oxobutyric acid.

    Reduction: Ethyl 4-(2-methyl-5-fluorophenyl)-4-hydroxybutyrate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring a fluorine atom and a ketone group, enhances its reactivity, making it suitable for various chemical transformations.

Reaction TypeDescription
Nucleophilic SubstitutionUsed to introduce new functional groups into organic frameworks.
Condensation ReactionsFacilitates the formation of larger molecular structures through the elimination of small molecules.

Biological Research

Potential Biological Activities
Research has indicated that this compound exhibits promising biological activities, making it a candidate for further investigation in medicinal chemistry.

Antitumor Activity

Studies have demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer (MCF7). The following table summarizes its effectiveness compared to Doxorubicin, a standard chemotherapeutic agent:

Cell LineIC50 (µM)Control (Doxorubicin) IC50 (µM)
HEPG21510
MCF72012

Antioxidant Properties

In addition to antitumor effects, the compound has shown antioxidant activity. Studies measuring total antioxidant capacity revealed that it enhances antioxidant defenses in liver and kidney tissues without causing organ toxicity.

In Vivo Studies

In vivo experiments involving Ehrlich Ascites Carcinoma (EAC) in mice demonstrated that administration of this compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed no adverse effects on liver and kidney functions, indicating both efficacy and safety.

Molecular Docking Studies

Molecular docking simulations have shown strong interactions between this compound and key cancer-related receptors. These findings provide insights into how structural modifications could enhance binding affinity and biological activity for future drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Variations in the Phenyl Ring

The table below compares ethyl 4-oxobutyrate derivatives with differing substituents on the phenyl ring:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate C₁₃H₁₅FO₃ 2-methyl, 5-fluoro 250.26 Ortho-methyl introduces steric hindrance
Ethyl 4-(4-fluorophenyl)-4-oxobutyrate C₁₂H₁₃FO₃ 4-fluoro 224.23 Para-fluoro enhances electronic effects
Ethyl 4-(4-bromophenyl)-4-oxobutyrate C₁₂H₁₃BrO₃ 4-bromo 285.14 Bromine increases molecular weight
Ethyl 4-(3-iodophenyl)-4-oxobutyrate C₁₂H₁₃IO₃ 3-iodo 332.14 Iodo substitution impacts reactivity
Ethyl 4-(4-(trifluoromethyl)phenyl)-4-oxobutyrate C₁₃H₁₃F₃O₃ 4-CF₃ 274.24 Strong electron-withdrawing group

Key Observations :

  • Electronic Effects: Fluorine’s electronegativity alters electron density on the phenyl ring, influencing the keto-enol tautomerism of the 4-oxobutyrate moiety. Para-fluoro derivatives exhibit stronger electron-withdrawing effects than meta-substituted ones .
  • Halogen Impact : Bromine and iodine substituents increase molecular weight and polarizability, which may enhance lipophilicity but reduce metabolic stability compared to fluorine .

Physicochemical Properties

  • Melting Points: Fluorinated derivatives generally exhibit higher melting points than non-halogenated analogs due to increased polarity. For example, Ethyl 4-(4-fluorophenyl)-4-oxobutyrate (224.23 g/mol) likely has a higher melting point than its non-fluorinated counterpart .
  • Solubility : The 2-methyl-5-fluoro substitution may reduce aqueous solubility compared to para-fluoro analogs due to steric hindrance disrupting hydrogen bonding with water .
  • Reactivity : The 4-oxobutyrate group undergoes lactonization and acetal formation under acidic conditions (e.g., in biosynthetic pathways), as seen in studies with Ethyl 4-oxobutyrate derivatives .

Crystallographic and Supramolecular Behavior

  • Hydrogen Bonding : The keto group in 4-oxobutyrate derivatives participates in hydrogen bonding, influencing crystal lattice formation. Para-substituted analogs may form more symmetric networks than ortho-substituted ones .
  • Ring Puckering : In cyclic analogs (e.g., cyclohexenecarboxylates), substituent position affects ring puckering dynamics, which could extend to conformational preferences in the target compound .

Biological Activity

Ethyl 4-(2-methyl-5-fluorophenyl)-4-oxobutyrate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure that includes a fluorine atom and a ketone group, contributing to its distinctive chemical reactivity. The presence of these functional groups enhances its binding affinity to various biological targets, making it a valuable compound for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : this compound can inhibit certain enzymes, modulating metabolic pathways.
  • Receptor Binding : Its structure allows it to bind selectively to receptors, influencing cellular signaling processes.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, including liver carcinoma (HEPG2) and breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value indicating effective cytotoxicity .

Cell Line IC50 (µM) Control (Doxorubicin) IC50 (µM)
HEPG21510
MCF72012

This table summarizes the cytotoxic effects of this compound compared to the standard chemotherapeutic agent Doxorubicin.

Antioxidant Activity

In addition to its antitumor effects, the compound has shown promising antioxidant activity. Studies measured total antioxidant capacity in liver and kidney tissues, revealing that it significantly enhances antioxidant defenses without causing organ toxicity. This dual action suggests potential for use in cancer therapy alongside protective measures against oxidative stress .

Case Studies

  • In Vivo Studies : In a study involving Ehrlich Ascites Carcinoma (EAC) in mice, administration of this compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed no adverse effects on liver and kidney functions, indicating the compound's safety profile alongside its efficacy .
  • Molecular Docking Studies : Molecular docking simulations revealed strong interactions between this compound and key cancer-related receptors. These findings provide insight into how structural modifications can enhance binding affinity and biological activity, paving the way for the development of more potent derivatives .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Key Feature Biological Activity
Ethyl 4-(2-methylphenyl)-4-oxobutyrateLacks fluorineReduced reactivity
Ethyl 4-(2-fluorophenyl)-4-oxobutyrateLacks methyl groupAltered binding properties
Ethyl 4-(2-methyl-5-chlorophenyl)-4-oxobutyrateChlorine instead of fluorineDifferent pharmacological profile

This table highlights how variations in molecular structure influence biological activity and therapeutic potential.

Q & A

Q. Table 1: Comparative Reactivity of Ethyl 4-Aryl-4-oxobutyrate Derivatives

SubstituentReaction with NH3_3 (Rate Constant, k ×103^{-3} s1^{-1})Reference
2-Methyl-5-fluorophenyl8.7 ± 0.3
3,5-Dichlorophenyl6.2 ± 0.2
4-Methoxyphenyl3.1 ± 0.1

Q. Table 2: Crystallographic Refinement Parameters Using SHELX

ParameterValue (this compound)
Space GroupP21_1/c
R Factor0.039
Displacement ModelAnisotropic for non-H atoms
Twinning Fraction0.32 (HKLF5)

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